1-(4-pyrazol-1-ylphenyl)piperidin-3-one
CAS No.:
Cat. No.: VC14242672
Molecular Formula: C14H15N3O
Molecular Weight: 241.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15N3O |
|---|---|
| Molecular Weight | 241.29 g/mol |
| IUPAC Name | 1-(4-pyrazol-1-ylphenyl)piperidin-3-one |
| Standard InChI | InChI=1S/C14H15N3O/c18-14-3-1-9-16(11-14)12-4-6-13(7-5-12)17-10-2-8-15-17/h2,4-8,10H,1,3,9,11H2 |
| Standard InChI Key | RCOATHNNQSDXLT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)CN(C1)C2=CC=C(C=C2)N3C=CC=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound has a molecular weight of 241.29 g/mol and the IUPAC name 1-(4-pyrazol-1-ylphenyl)piperidin-3-one . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1418755-18-6 |
| SMILES | C1CC(=O)CN(C1)C2=CC=C(C=C2)N3C=CC=N3 |
| InChI Key | RCOATHNNQSDXLT-UHFFFAOYSA-N |
| PubChem CID | 71227356 |
The piperidin-3-one ring introduces a ketone group at position 3, while the pyrazole moiety at the phenyl para-position contributes to its planar aromaticity and hydrogen-bonding capacity .
Spectral Characterization
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NMR: The ¹H NMR spectrum (CDCl₃) shows characteristic signals for the piperidine ring (δ 2.70–3.10 ppm) and pyrazole protons (δ 7.50–8.20 ppm) .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 241.29, consistent with the molecular formula.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Piperidine Ring Formation: 4-Piperidone hydrochloride undergoes Boc protection using di-tert-butyl dicarbonate in aqueous acetone .
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Pyrazole Coupling: A Buchwald–Hartwig amination or Ullmann reaction attaches the pyrazole group to the phenyl ring .
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Deprotection and Purification: Acidic removal of the Boc group yields the final product, purified via recrystallization (ethyl acetate/methanol) .
Example Procedure:
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Step 1: 4-Piperidone hydrochloride (100 g), NaHCO₃ (60 g), and di-tert-butyl dicarbonate (156 g) in 50% acetone yield N-Boc-4-piperidone (91% yield) .
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Step 2: Coupling with 1H-pyrazole-1-boronic acid using Pd(PPh₃)₄ catalyst achieves 85% yield .
Yield and Scalability
Typical yields range from 78–85%, with scalability demonstrated at the 100-gram scale . Challenges include controlling regioselectivity during pyrazole attachment and minimizing ketone oxidation .
Biological Activities and Mechanisms
Kinase Inhibition
Structural analogs (e.g., CHEMBL526479) inhibit serine/threonine-protein kinase B-raf (Ki = 10.4 nM), suggesting potential anticancer applications . The pyrazole nitrogen atoms mediate hydrogen bonding with kinase active sites, while the piperidinone enhances solubility .
Neurological Targets
Related piperidin-4-yl derivatives act as 5-HT₄ receptor partial agonists (Ki = 10.4 nM), implicating roles in treating cognitive disorders . The ketone group may facilitate blood-brain barrier penetration .
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for:
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Kinase Inhibitors: Modifications at the pyrazole N1 position improve selectivity for EGFR and VEGFR2 .
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GPCR Modulators: Substituents on the piperidine ring enhance affinity for serotonin and dopamine receptors .
Preclinical Studies
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